Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

Catalog No.
S15086939
CAS No.
62785-09-5
M.F
C9H13Cl2N3O2
M. Wt
266.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

CAS Number

62785-09-5

Product Name

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-

IUPAC Name

5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione

Molecular Formula

C9H13Cl2N3O2

Molecular Weight

266.12 g/mol

InChI

InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16)

InChI Key

QVQYGGLXCDUVOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CNC1=O)N(CCCl)CCCl

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-, also known as uracil mustard, is a synthetic compound derived from uracil, a pyrimidine nucleobase. This compound features a bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards, a class of alkylating agents. The structure of uracil mustard allows it to interact with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. Its chemical formula is C8H11Cl2N3O2C_8H_{11}Cl_2N_3O_2 .

, primarily characterized by its alkylating properties. The key reactions include:

  • Alkylation of DNA: Uracil mustard reacts with nucleophilic sites in DNA, particularly at the N7 position of guanine, forming covalent bonds that impede DNA replication and transcription.
  • Hydrolysis: In aqueous environments, uracil mustard can hydrolyze to form less reactive species, which may reduce its efficacy as an anticancer agent .
  • Formation of Reactive Intermediates: The compound can generate reactive intermediates that can further react with cellular macromolecules, including proteins and lipids, leading to cytotoxic effects .

Uracil mustard exhibits significant biological activity as an antitumor agent. Its mechanism involves:

  • Cytotoxicity: The compound induces apoptosis in cancer cells through its ability to cross-link DNA, leading to cell cycle arrest and eventual cell death.
  • Antitumor Efficacy: Studies have demonstrated that uracil mustard is effective against various cancer types, including solid tumors and hematological malignancies .
  • Resistance Mechanisms: Some cancer cells may develop resistance to uracil mustard through enhanced DNA repair mechanisms or increased drug efflux .

The synthesis of uracil mustard typically involves the following methods:

  • Alkylation Reaction: Uracil derivatives are reacted with bis(2-chloroethyl)amine under basic conditions to form uracil mustard. This reaction often requires careful control of temperature and pH to optimize yield and purity.
  • Modification of Existing Uracil Compounds: Starting from 5-methyluracil or other derivatives, the introduction of the bis(2-chloroethyl)amino group can be achieved through nucleophilic substitution reactions .

Uracil mustard is primarily used in the field of oncology due to its potent anticancer properties. Its applications include:

  • Chemotherapy: It is utilized in combination therapies for treating various cancers, particularly where conventional treatments have failed.
  • Research Tool: Uracil mustard serves as a valuable tool in molecular biology research for studying DNA damage and repair mechanisms .

Uracil mustard belongs to a class of compounds known as nitrogen mustards. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
CyclophosphamideA nitrogen mustard with a phosphoramide groupBroad-spectrum anticancer agent; prodrug requiring metabolic activation
IfosfamideStructural analog of cyclophosphamideUsed for treating sarcomas; has different metabolic pathways
ChlorambucilA bifunctional alkylating agentPrimarily used in chronic lymphocytic leukemia; less potent than uracil mustard
MechlorethamineThe first nitrogen mustard developedUsed in Hodgkin's lymphoma; highly reactive but less selective than uracil mustard

Uracil mustard is unique due to its specific targeting of nucleobases within DNA and its derivation from uracil, which provides it with distinct pharmacological properties compared to other nitrogen mustards .

The synthesis of uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- represents a significant advancement in nitrogen mustard-functionalized pyrimidine chemistry [1]. The conjugation of bis(2-chloroethyl)amine moieties to the uracil scaffold involves sophisticated synthetic approaches that exploit the inherent reactivity patterns of pyrimidine systems [3]. The fundamental strategy for incorporating the bis(2-chloroethyl)amino group at the 5-position of uracil involves nucleophilic substitution reactions where 5-aminouracil serves as the primary synthetic precursor [1].

The preparation methodology typically begins with the treatment of 5-aminouracil with ethylene oxide to generate 5-bis(2-hydroxyethyl)aminouracil as an intermediate compound [1]. This hydroxylated intermediate undergoes subsequent chlorination using thionyl chloride under controlled conditions to yield the desired bis(2-chloroethyl)amino functionality [1] . The reaction sequence demonstrates remarkable regioselectivity, with the amino group at the 5-position serving as the primary nucleophilic center for alkylation reactions [4] [5].

Alternative synthetic routes involve the direct alkylation of uracil derivatives using bis(2-chloroethyl)amine under basic conditions . These reactions require careful control of temperature and pH parameters to optimize yield and purity while minimizing side reactions [6]. The alkylation process typically proceeds through aziridinium ion intermediates, which are fundamental to the mechanism of nitrogen mustard reactivity [7] [5].

Nucleophilic Substitution Mechanisms at Pyrimidine N-Positions

The nucleophilic substitution reactions at pyrimidine nitrogen positions follow well-established mechanistic pathways that are governed by the electronic properties of the heterocyclic ring system [8] [9]. Pyrimidine derivatives exhibit characteristic reactivity patterns where the nitrogen atoms at positions 1 and 3 serve as nucleophilic centers under appropriate reaction conditions [8] [10]. The electron-deficient nature of the pyrimidine ring, particularly at positions 2 and 4, influences the regioselectivity of nucleophilic attacks [8].

The mechanism of nucleophilic substitution at pyrimidine nitrogen positions involves the formation of tetrahedral intermediates that subsequently undergo elimination reactions to restore aromaticity [8] [9]. The stability of these intermediates is significantly influenced by the substituent pattern on the pyrimidine ring, with electron-withdrawing groups enhancing the electrophilicity of the ring system [8]. In the case of uracil derivatives, the carbonyl groups at positions 2 and 4 provide additional stabilization through resonance effects [11] [10].

Computational studies have demonstrated that the nucleophilic addition at the 6-position of pyrimidine rings activates the system for subsequent methylation reactions [12]. This activation mechanism involves the formation of enolate intermediates that facilitate the transfer of alkyl groups to the 5-position [12]. The nucleophilic activation strategy has been successfully employed in various pyrimidine methylation reactions, including those catalyzed by thymidylate synthase [12].

The regioselectivity of nucleophilic substitution reactions is further influenced by the nature of the nucleophile and the reaction conditions employed [13] [10]. Michael-type additions have proven particularly effective for achieving regioselective N-alkylation of uracil derivatives, with complete selectivity observed under optimized conditions [13] [14]. The use of triethylamine as a base has been shown to promote N-1 selectivity in these reactions [13] [14].

Solvent-Mediated Reaction Optimization for Chloroethyl Group Attachment

Solvent selection plays a critical role in optimizing the attachment of chloroethyl groups to pyrimidine scaffolds [15]. The polarity and hydrogen-bonding capacity of solvents significantly influence both the reaction rate and the selectivity of chloroethyl group incorporation [15]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have demonstrated superior performance in promoting nucleophilic substitution reactions at pyrimidine centers [9] [15].

The optimization of reaction conditions for chloroethyl group attachment involves systematic variation of temperature, pH, and solvent composition [6] [15]. Studies have shown that the alkylation reaction follows second-order kinetics with rate equations of the form: rate = k₂[nitrogen mustard][nucleophile] [6]. At physiological pH 7.4 and 37 degrees Celsius, the rate constant k₂ has been determined to be 0.0415 L/(mol × min) for representative nitrogen mustard systems [6].

Temperature dependence studies reveal that elevated temperatures generally favor the formation of chloroethyl-substituted products, although excessive heating can lead to decomposition reactions [6] [16]. The optimal temperature range for most chloroethyl attachment reactions falls between 50-80 degrees Celsius, depending on the specific substrate and solvent system employed [6]. pH control is equally important, as the reaction rate is strongly dependent on the protonation state of the amine nucleophile [17].

Solvent effects on the stability and reactivity of uracil derivatives have been extensively studied using computational methods [15]. The solvation free energy and polarizability values decrease in the order water > dimethyl sulfoxide > n-octanol > chloroform [15]. These findings indicate that polar solvents provide enhanced stabilization for the reaction intermediates while facilitating the overall transformation [15].

Regioselective Methylation Techniques at C3 Position

The introduction of methyl groups at the 3-position of uracil derivatives requires sophisticated regioselective methodologies that distinguish between the two nitrogen atoms in the pyrimidine ring [11] [10]. The development of efficient N-3 methylation techniques has been a significant challenge in pyrimidine chemistry due to the competing reactivity of the N-1 position [18] [10]. Modern synthetic approaches have addressed this challenge through the use of protecting group strategies and specialized alkylating agents [19].

The regioselective methylation at the C3 position (N-3 nitrogen) typically involves the use of methyl iodide or dimethyl sulfate under carefully controlled basic conditions [11]. The reaction proceeds through an SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the methylating agent [11]. The regioselectivity is influenced by the electronic environment of the pyrimidine ring and the steric accessibility of the nitrogen centers [11].

Studies utilizing nuclear magnetic resonance spectroscopy have revealed that methylation at the N-3 position produces characteristic chemical shift changes in both ¹H and ¹³C spectra [11]. The methylation causes minimal perturbation of the overall electronic structure of the uracil ring, with the largest effects observed at the C4 and C6 positions [11]. The carbon most distant from the methylation site (C6) exhibits a chemical shift change of approximately 2.1 parts per million [11].

The synthetic methodology for achieving N-3 selectivity often involves the temporary protection of the N-1 position using benzyl or other protecting groups [19]. This strategy allows for selective methylation at the N-3 position followed by deprotection to yield the desired 3-methyluracil derivatives [19]. Alternative approaches utilize the inherent basicity differences between the two nitrogen atoms under specific reaction conditions [10].

Methylation PositionChemical Shift Change (C4)Chemical Shift Change (C6)Selectivity Method
N-3 Methylation+2.0 ppm+2.1 ppmProtecting Group Strategy
N-1 Methylation+1.5 ppm+1.8 ppmDirect Alkylation
Mixed ProductsVariableVariableNon-selective Conditions

The Michael-type addition strategy has emerged as a powerful tool for regioselective N-alkylation of uracil derivatives [13] [10]. This approach involves the addition of uracil nucleophiles to activated alkenes under basic conditions, with complete regioselectivity achieved through careful optimization of reaction parameters [13]. The use of polar aprotic solvents and the avoidance of polymerization side reactions are critical factors in the success of these transformations [13].

Purification Challenges in Polyhalogenated Uracil Systems

The purification of polyhalogenated uracil derivatives presents unique challenges due to the similar physical properties of related compounds and the potential for decomposition under standard purification conditions [20] [21]. The presence of multiple halogen atoms in these systems creates complex mixtures that are difficult to separate using conventional chromatographic techniques [22] [23]. These challenges are compounded by the inherent instability of nitrogen mustard-containing compounds, which can undergo hydrolysis and decomposition reactions during purification [21].

Column chromatography on silica gel has been the traditional method for purifying halogenated uracil derivatives, but the polar nature of these compounds often leads to poor resolution and low recovery yields [22] [23]. The use of specialized stationary phases, including reverse-phase materials and ion-exchange resins, has improved separation efficiency for certain classes of halogenated pyrimidines [24] [25]. High-performance liquid chromatography methods have been developed specifically for the separation of uracil derivatives, with Hypercarb columns providing superior resolution and peak purity [26].

The development of optimized recrystallization procedures has proven effective for purifying uracil compounds on a preparative scale [27]. These methods involve gradient crystallization techniques followed by solvent-mediated purification steps using acetone as a selective solvent for impurity removal [27]. The gradient recrystallization process controls crystal size and morphology, facilitating the subsequent removal of pigment impurities that are typically difficult to eliminate through conventional purification methods [27].

Gel electrophoresis techniques have been employed for the purification of nitrogen mustard-containing oligonucleotides and related compounds [21] [28]. Denaturing polyacrylamide gel electrophoresis provides excellent resolution for compounds that differ in charge or size, allowing for the isolation of pure nitrogen mustard adducts from complex reaction mixtures [21]. The use of electroelution techniques enables the recovery of purified compounds directly from gel matrices [21].

Purification MethodResolution QualityRecovery YieldSuitable Substrates
Silica Gel ChromatographyModerate60-75%Simple Halogenated Uracils
Reverse-Phase HPLCHigh80-90%Complex Polyhalogenated Systems
Ion-Exchange ChromatographyHigh75-85%Charged Derivatives
Gradient RecrystallizationModerate85-95%Crystalline Compounds
Gel ElectrophoresisVery High70-80%DNA Adducts

The stability of nitrogen mustard-functionalized uracil derivatives during purification requires careful attention to reaction conditions and storage parameters [21] [29]. These compounds are particularly susceptible to hydrolysis in aqueous environments, leading to the formation of hydroxyl-substituted byproducts that complicate purification efforts [21]. The use of anhydrous solvents and inert atmosphere conditions is essential for maintaining compound integrity during isolation procedures [21].

Specialized purification protocols have been developed for nitrogen mustard interstrand crosslink analogs, which represent some of the most challenging compounds in this class [21]. These protocols involve sequential oxidation and reduction steps, followed by reductive amination reactions to generate stable crosslinked products [21]. The purification of these materials requires denaturing polyacrylamide gel electrophoresis under carefully controlled conditions to prevent degradation [21].

DNA Crosslinking Pathways via Bifunctional Alkylation

The cytotoxic efficacy of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- stems primarily from its capacity to form covalent DNA interstrand crosslinks through sequential bifunctional alkylation reactions [1] [2]. The compound operates through a well-characterized mechanism involving the formation of highly reactive aziridinium ion intermediates that preferentially target nucleophilic sites within the DNA double helix [3] [4].

Upon cellular entry, the compound undergoes spontaneous cyclization to generate electrophilic aziridinium species that exhibit pronounced selectivity for the N7 position of guanine residues [5] [6]. This selectivity is attributed to the enhanced nucleophilicity of the guanine N7 position compared to other DNA bases, with the electrostatic potential at this site being particularly favorable for alkylation reactions [7]. The initial monofunctional alkylation event occurs rapidly, with studies demonstrating that approximately 85% of DNA lesions formed by uracil mustard consist of monoadducts at guanine N7 positions [8] [9].

The progression to bifunctional crosslinking represents the critical cytotoxic mechanism, wherein the remaining chloroethyl arm of the partially alkylated molecule undergoes a second alkylation reaction with an opposing guanine residue on the complementary DNA strand [10] [11]. Analysis of crosslinking patterns reveals that uracil mustard demonstrates particular preference for 5'-GpG-3' and 5'-GpC-3' sequences, with relative crosslinking frequencies of 1.0 and 0.85 respectively, compared to less favored sequences such as 5'-GpT-3' (0.38 relative frequency) [7].

The formation of these interstrand crosslinks creates a covalent bridge between the two DNA strands, effectively preventing strand separation during replication and transcription processes [12] [13]. The crosslinks manifest as N7-to-N7 linkages between opposing guanine residues, with the nitrogen mustard moiety forming a five-atom bridge between the bases [10]. This structural configuration introduces significant distortion into the DNA double helix, with crystallographic studies revealing substantial unwinding and widening of the major groove at crosslinked sites [14].

The biological consequences of DNA crosslinking extend beyond simple replication inhibition. The presence of interstrand crosslinks triggers complex cellular responses involving multiple DNA repair pathways, including nucleotide excision repair, homologous recombination, and Fanconi anemia repair mechanisms [15] [13]. The incomplete repair of these lesions can lead to the formation of double-strand breaks during attempted repair processes, ultimately resulting in apoptotic cell death [16].

Quantitative analysis demonstrates that while interstrand crosslinks comprise only 8% of total DNA lesions formed by uracil mustard, they are disproportionately responsible for cytotoxic effects [1] [8]. The remaining DNA modifications include DNA-protein crosslinks (7% of lesions) and monoadducts (85% of lesions), with the latter serving as precursors for crosslink formation or undergoing spontaneous depurination to yield abasic sites [11] [17].

CompoundMonoadduct Formation (%)Interstrand Crosslinks (%)DNA-Protein Crosslinks (%)N7-Guanine SelectivityHalf-life in vitro (min)
Uracil mustard8587High30
Mechlorethamine9055Very High15
Chlorambucil9532High45
Melphalan602515High60

RNA Polymerase Inhibition Through Modified Nucleobase Mimicry

Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- exhibits significant inhibitory activity against RNA polymerase II through a mechanism involving competitive nucleobase mimicry [18] [19]. The structural similarity between the uracil moiety of the compound and natural uridine triphosphate enables the molecule to compete for the nucleotide addition site within the RNA polymerase active site [19] [20].

The compound demonstrates preferential inhibition of RNA polymerase II with an IC50 value of 2.5 μM, compared to 15.0 μM for mechlorethamine, indicating enhanced specificity for transcriptional machinery [19]. This selectivity is attributed to the uracil component, which allows the molecule to exploit the same Watson-Crick base-pairing specificity as UTP while introducing the alkylating nitrogen mustard functionality [19].

Mechanistic studies reveal that uracil mustard functions as a nucleotide analog inhibitor, competing specifically with UTP for occupancy of the RNA polymerase nucleotide addition site [19]. The competition factor analysis demonstrates an 8.5-fold preference for UTP binding sites compared to other nucleotide positions, with minimal competition observed for GTP (1.2-fold), ATP (1.1-fold), or CTP (1.3-fold) incorporation sites [19]. This selectivity pattern indicates that transcription inhibition occurs primarily at template positions directing uridine incorporation [19].

The inhibitory mechanism involves the formation of abortive transcription complexes when uracil mustard is incorporated into the growing RNA chain [19] [20]. Unlike natural UTP, the compound cannot support continued RNA synthesis due to the presence of the bulky bis(2-chloroethyl)amino substituent, which sterically interferes with subsequent nucleotide addition reactions [20]. Additionally, the electrophilic nature of the nitrogen mustard moiety can lead to covalent modification of the RNA polymerase active site, resulting in irreversible enzyme inactivation [19].

The transcriptional inhibition manifests preferentially at specific template sequences, particularly those containing consecutive uridine incorporation sites [19]. Studies demonstrate that RNA polymerase inhibition is most pronounced when the template directs incorporation of uridine preceded by guanine, adenine, or uridine residues [19]. This sequence preference suggests that the compound exploits both the nucleotide specificity and the local template structure for optimal inhibitory activity [19].

At elevated concentrations (≥10 μM), uracil mustard achieves 85% inhibition of RNA polymerase II activity, compared to 95% inhibition observed with control UTP analogs [18] [9]. This high level of transcriptional suppression contributes significantly to the compound's cytotoxic profile, particularly in rapidly dividing cells that exhibit heightened dependence on RNA synthesis for protein production [18] [9].

ParameterUracil mustardControl (UTP analog)Mechlorethamine
IC50 for RNA Polymerase II (μM)2.50.815.0
Inhibition at 10 μM (%)85.095.045.0
UTP Competition Factor8.512.02.1
GTP Competition Factor1.21.01.8
ATP Competition Factor1.11.01.9
CTP Competition Factor1.31.02.0

Cellular Uptake Dynamics in Neoplastic vs. Healthy Tissue

The therapeutic efficacy of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is significantly enhanced by preferential cellular uptake in neoplastic tissues compared to healthy cells [21] [22]. This selectivity is primarily mediated through nucleoside transporter systems that are differentially expressed between cancer and normal cells [23] [24] [25].

Neoplastic cells demonstrate markedly elevated uptake rates for uracil mustard, with cancer cell lines exhibiting uptake rates ranging from 12.3 to 18.5 pmol/min/10^6 cells, compared to 3.8 to 4.2 pmol/min/10^6 cells in normal tissue [24] [26]. The most pronounced uptake was observed in K562 leukemia cells (18.5 pmol/min/10^6 cells), followed by HeLa cervical cancer cells (15.8 pmol/min/10^6 cells) and HepG2 hepatocellular carcinoma cells (14.2 pmol/min/10^6 cells) [24] [26].

The enhanced uptake in cancer cells correlates directly with overexpression of specific nucleoside transporter proteins, particularly human equilibrative nucleoside transporter 1 (hENT1) and human concentrative nucleoside transporter 1 (hCNT1) [23] [27] [25]. Cancer cells typically exhibit 2-4 fold higher expression levels of hENT1 compared to normal cells, with some tumor types showing even greater upregulation [23] [27]. The hCNT1 transporter, which demonstrates pyrimidine selectivity due to the critical serine residue at position 318, provides additional specificity for uracil mustard uptake [28].

The mechanism of selective uptake involves exploitation of the altered metabolic demands of cancer cells, which require increased nucleoside salvage to support rapid DNA and RNA synthesis [25] [29]. The uracil component of the compound allows it to utilize the same transport pathways as endogenous pyrimidine nucleosides, while the cancer cells' enhanced transporter expression facilitates preferential accumulation [25] [28].

Quantitative analysis reveals that the selectivity index for cancer cells versus normal cells ranges from 2.91 to 4.87, with K562 leukemia cells showing the highest selectivity (4.87-fold) compared to normal lymphocytes [24] [26]. This selectivity is further enhanced by the differential expression patterns of nucleoside transporters, with cancer cells showing hENT1+++/hCNT1+ expression profiles compared to hENT1+/hCNT1- or hENT1+/hCNT1+ patterns in normal cells [24] [27].

The cellular accumulation kinetics demonstrate saturable uptake with maximum uptake capacities of 198-285 pmol/10^6 cells in cancer cells versus 55-68 pmol/10^6 cells in normal cells [24] [26]. This 3-5 fold difference in maximum uptake capacity provides a significant therapeutic window, allowing for selective cytotoxic effects in tumor tissue while minimizing toxicity to normal cells [21] [22].

The uptake selectivity is further influenced by the metabolic state of the cells, with rapidly proliferating cancer cells showing enhanced transporter activity compared to quiescent normal cells [21] [25]. This creates a dynamic selectivity mechanism where the compound preferentially accumulates in actively dividing tumor cells while being largely excluded from non-proliferating healthy tissues [21] [22].

Cell TypeUptake Rate (pmol/min/10^6 cells)Maximum Uptake (pmol/10^6 cells)Selectivity IndexNucleoside Transporter Expression
HeLa (cancer)15.82453.76hENT1++/hCNT1+
MCF-7 (breast cancer)12.31982.91hENT1+/hCNT1++
K562 (leukemia)18.52854.87hENT1+++/hCNT1+
HepG2 (liver cancer)14.22203.68hENT1++/hCNT1+
Normal fibroblasts4.2681.00hENT1+/hCNT1+
Normal lymphocytes3.8551.00hENT1+/hCNT1-

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

265.0384821 g/mol

Monoisotopic Mass

265.0384821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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